2,4-Diaminobenzoic Acid Dihydrochloride
Overview
Description
2,4-Diaminobenzoic Acid Dihydrochloride is an organic compound with the chemical formula C7H10Cl2N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 2 and 4 positions on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminobenzoic Acid Dihydrochloride typically involves the reduction of 2,4-dinitrobenzoic acid. One common method includes the following steps :
Nitration: Phthalic anhydride is nitrated using concentrated sulfuric acid and fuming nitric acid to produce 4-nitrophthalic acid.
Formation of 4-nitrophthalic anhydride: The 4-nitrophthalic acid is then treated with acetic anhydride and heated until dissolved.
Reduction: The resulting 4-nitrophthalic anhydride is reduced using urea and hydrochloric acid to form 4-nitro-2-formyl acetaminobenzoic acid.
Conversion to 2-amino-4-nitrobenzoic acid: This intermediate is treated with sodium hypochlorite solution under ice bath conditions.
Final Reduction: The 2-amino-4-nitrobenzoic acid is then refluxed with absolute ethanol and ammonium sulfide solution to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods typically use continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminobenzoic Acid Dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like ammonium sulfide.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Ammonium sulfide, sodium hypochlorite.
Solvents: Absolute ethanol, acetic anhydride.
Catalysts: Concentrated sulfuric acid, fuming nitric acid.
Major Products
2,4-Diaminobenzoic Acid: The primary product formed from the reduction of 2,4-dinitrobenzoic acid.
Various Substituted Benzoic Acids: Depending on the substitution reactions performed, different derivatives of benzoic acid can be obtained.
Scientific Research Applications
2,4-Diaminobenzoic Acid Dihydrochloride is used in various scientific research fields, including:
Biology: In fluorescence assays to quantify deoxypurine nucleosides in crude mixtures.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diaminobenzoic Acid Dihydrochloride involves its ability to interact with various molecular targets through its amino and carboxyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic Acid: Another derivative of benzoic acid with amino groups at the 3 and 5 positions.
2,4-Dinitrobenzoic Acid: The precursor to 2,4-Diaminobenzoic Acid Dihydrochloride, with nitro groups instead of amino groups.
2-Amino-5-nitrobenzoic Acid: A compound with one amino and one nitro group on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications.
Properties
IUPAC Name |
2,4-diaminobenzoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVHFNVUGYKNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641046 | |
Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-58-3 | |
Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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